molecular formula C17H18BrN3O3S2 B2934876 N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide CAS No. 681223-28-9

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide

Cat. No.: B2934876
CAS No.: 681223-28-9
M. Wt: 456.37
InChI Key: XVRDUONKWYQJAU-UHFFFAOYSA-N
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Description

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a complex organic compound characterized by its bromophenyl and thiazolyl groups, along with a morpholino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiazolyl core This can be achieved through the cyclization of 4-bromophenylthiourea with α-bromoesters under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromophenyl group makes it a valuable building block for pharmaceuticals and agrochemicals.

Biology: Biologically, N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide has shown potential as an antimicrobial and antiproliferative agent. Its ability to inhibit bacterial growth and cancer cell proliferation makes it a candidate for drug development.

Medicine: In medicine, this compound is being explored for its therapeutic properties. Its unique structure allows it to interact with various molecular targets, potentially leading to the development of new treatments for infections and cancer.

Industry: Industrially, this compound can be used in the production of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism by which N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide exerts its effects involves interaction with specific molecular targets. The thiazolyl and morpholino groups are believed to play crucial roles in binding to enzymes or receptors, leading to the inhibition of biological processes. The exact pathways and targets are still under investigation, but research suggests involvement in cellular signaling and metabolic pathways.

Comparison with Similar Compounds

  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Similar in structure but lacks the morpholino group.

  • N-(4-bromophenyl)benzamide: Contains a benzamide group instead of the thiazolyl group.

  • N-(4-bromophenyl)acetamide: A simpler analog with an acetamide group.

Uniqueness: N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and industrial applications.

This compound represents a promising area of research with potential applications across multiple scientific disciplines. Further studies are needed to fully understand its properties and optimize its use in various fields.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3S2/c18-13-3-1-12(2-4-13)14-9-26-17(19-14)20-15(22)10-25-11-16(23)21-5-7-24-8-6-21/h1-4,9H,5-8,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRDUONKWYQJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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